molecular formula C9H13NO2 B136468 2-(3-Methoxyphenoxy)ethanamine CAS No. 6487-86-1

2-(3-Methoxyphenoxy)ethanamine

Cat. No. B136468
CAS RN: 6487-86-1
M. Wt: 167.2 g/mol
InChI Key: MWOLPDQWBBJNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenoxy)ethanamine is a chemical compound that is structurally related to various compounds studied in the provided papers. While the exact compound is not directly mentioned, the papers discuss related chemical structures and their properties, which can provide insights into the analysis of 2-(3-Methoxyphenoxy)ethanamine.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis. For instance, a novel synthetic route for a similar compound, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, was developed using 2-nitrochlorobenzene as the starting material, highlighting the convenience and economy of accessing such intermediates .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, (1)H NMR, (13)C NMR, and UV-vis spectroscopy. For example, the structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was examined crystallographically and found to crystallize in the orthorhombic space group . Similarly, the structure of another compound was characterized by X-ray single crystal diffraction and showed the coexistence of enol–imine and keto–amine tautomeric forms .

Chemical Reactions Analysis

The chemical reactions of related compounds involve photochemical reductive dimerization, as seen in the synthesis of 1,2,2,2-tetrakis(3-methoxyphenyl)ethanone, where the rearrangement process retains bonding through the migrating 3-methoxyphenyl group . Additionally, tautomerism plays a significant role in the chemical behavior of these compounds, with enol-keto tautomerism being a notable feature .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure and the presence of intramolecular hydrogen bonds. For instance, the study of 2-methoxyphenol clusters with water molecules revealed that microhydration can destroy the intramolecular hydrogen bond between the OH and OCH3 groups, leading to significant shifts in the OH stretching band . Similarly, the presence of intramolecular hydrogen bonds in other compounds affects their spectroscopic properties and contributes to their stability .

Scientific Research Applications

Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin

The study delves into the acidolysis of non-phenolic β-O-4-type lignin model compounds, highlighting the distinctive mechanisms between C6-C2-type and C6-C3 analogue model compounds. It emphasizes the significant role of the γ-hydroxymethyl group and the presence of a hydride transfer mechanism in the acidolysis process. The study also explores the formation of an enol ether compound and differentiates the mechanisms in systems using HCl, H2SO4, or HBr, suggesting an unknown mechanism's contribution, especially with decreasing HBr or Br− concentration (T. Yokoyama, 2015).

Atmospheric Reactivity of Methoxyphenols

This comprehensive review covers the atmospheric reactivity of methoxyphenols, focusing on their gas-phase, particle-phase, and aqueous-phase reactions, including SOA formation. It examines the kinetics, mechanisms, and the substantial SOA formation potentials, particularly through reactions with OH and NO3 radicals. The review also highlights knowledge gaps and calls for further research on methoxyphenols under complex pollution conditions and the assessment of the ecotoxicity of their degradation products (Changgeng Liu, Dandan Chen, Xiao’e Chen, 2022).

Methoxypyrazines Biosynthesis and Metabolism in Grape

The review summarizes research on 3-alkyl-2-methoxypyrazines (MPs) in grape, discussing their discovery, biosynthesis, accumulation, transport, and metabolism. It highlights the strong sensory attributes MPs impart to certain wine varieties and points out the limited understanding of MPs metabolism. The review suggests further research directions for this class of flavor/odor compounds, emphasizing the importance of understanding MPs biosynthesis and metabolism for the wine industry (Yujuan Lei, Sha Xie, Xueqiang Guan, Chang-zheng Song, Zhen-wen Zhang, Jiangfei Meng, 2018).

Progress to Improve Oral Bioavailability and Beneficial Effects of Resveratrol

This review discusses strategies used to improve the pharmacokinetic characteristics and beneficial effects of Resveratrol (RSV). It covers various methodological approaches such as nanoencapsulation and insertion into polymeric particles, as well as biological results obtained on synthetic derivatives of RSV. The review encourages further in vivo studies to support clinical applications of RSV and its derivatives (A. Chimento, F. De Amicis, R. Sirianni, M. Sinicropi, F. Puoci, I. Casaburi, C. Saturnino, V. Pezzi, 2019).

Safety And Hazards

The safety data sheet advises to avoid contact with skin and eyes, not to breathe dust, and not to ingest. If swallowed, immediate medical assistance should be sought. The compound should be kept in a dry, cool, and well-ventilated place, with the container kept tightly closed. It should be kept away from heat, sparks, and flame .

properties

IUPAC Name

2-(3-methoxyphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOLPDQWBBJNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383189
Record name 2-(3-methoxyphenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenoxy)ethanamine

CAS RN

6487-86-1
Record name Ethanamine, 2-(3-methoxyphenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6487-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-methoxyphenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methoxyphenoxy)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(3-Methoxyphenoxy)ethanamine
Reactant of Route 3
Reactant of Route 3
2-(3-Methoxyphenoxy)ethanamine
Reactant of Route 4
2-(3-Methoxyphenoxy)ethanamine
Reactant of Route 5
Reactant of Route 5
2-(3-Methoxyphenoxy)ethanamine
Reactant of Route 6
Reactant of Route 6
2-(3-Methoxyphenoxy)ethanamine

Citations

For This Compound
4
Citations
A Carocci, A Catalano, A Lovece, G Lentini… - Bioorganic & medicinal …, 2010 - Elsevier
A series of phenoxyalkyl and phenylthioalkyl amides were prepared as melatoninergic ligands. Modulation of affinity of the newly synthesized compound by applying SARs around the …
Number of citations: 43 www.sciencedirect.com
J Sniecikowska, M Gluch-Lutwin, A Bucki… - Journal of Medicinal …, 2020 - ACS Publications
Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives with high affinity and selectivity for serotonin 5-HT 1A receptors were obtained and tested in four functional assays: ERK1/2 …
Number of citations: 15 pubs.acs.org
F Del Bello, D Ambrosini, A Bonifazi… - ACS chemical …, 2019 - ACS Publications
The effect of methoxy and hydroxy substitutions in different positions of the phenoxy moiety of the N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine scaffold on the …
Number of citations: 15 pubs.acs.org
M Kono, T Oda, M Tawada, T Imada, Y Banno… - Bioorganic & Medicinal …, 2018 - Elsevier
A series of tetrahydroisoquinoline derivatives were designed, synthesized, and evaluated for their potential as novel orally efficacious retinoic acid receptor-related orphan receptor-…
Number of citations: 18 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.